molecular formula C10H20N2O12 B13776834 Ethylenediamine DI-L-(+)-tartrate

Ethylenediamine DI-L-(+)-tartrate

Cat. No.: B13776834
M. Wt: 360.27 g/mol
InChI Key: RWISDUHFHDEVCZ-STERTIEDSA-N
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Description

Ethylenediamine DI-L-(+)-tartrate is a chemical compound that combines ethylenediamine with DI-L-(+)-tartaric acid. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used in various industrial applications. DI-L-(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. The combination of these two compounds results in a crystalline salt that has unique properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethylenediamine DI-L-(+)-tartrate typically involves the reaction of ethylenediamine with DI-L-(+)-tartaric acid in an aqueous solution. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired crystalline salt. The reaction can be represented as follows:

C2H8N2+C4H6O6C6H14N2O6\text{C}_2\text{H}_8\text{N}_2 + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{C}_6\text{H}_{14}\text{N}_2\text{O}_6 C2​H8​N2​+C4​H6​O6​→C6​H14​N2​O6​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is stirred continuously to ensure complete reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure crystalline salt.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine DI-L-(+)-tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethylenediamine DI-L-(+)-tartrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral resolving agent in the synthesis of optically active compounds.

    Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of ethylenediamine DI-L-(+)-tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in enzyme studies, where the compound can modulate enzyme activity by binding to metal cofactors.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simple diamine with two primary amine groups.

    DI-L-(+)-tartaric acid: A naturally occurring organic acid with two hydroxyl groups and two carboxyl groups.

    Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.

Uniqueness

Ethylenediamine DI-L-(+)-tartrate is unique due to its combination of ethylenediamine and DI-L-(+)-tartaric acid, resulting in a compound with both chelating and chiral properties. This makes it particularly useful in applications requiring chiral resolution and metal ion chelation.

Properties

Molecular Formula

C10H20N2O12

Molecular Weight

360.27 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine

InChI

InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1

InChI Key

RWISDUHFHDEVCZ-STERTIEDSA-N

Isomeric SMILES

C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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